2,5-Dimethyl-4-hydroxymethylphenylboronic Acid (CAS 2121513-81-1): A Comprehensive Technical Guide for Advanced Cross-Coupling and Pharmacophore Design
2,5-Dimethyl-4-hydroxymethylphenylboronic Acid (CAS 2121513-81-1): A Comprehensive Technical Guide for Advanced Cross-Coupling and Pharmacophore Design
Executive Summary
In the landscape of modern synthetic chemistry and drug discovery, highly functionalized boronic acids serve as indispensable building blocks. 2,5-Dimethyl-4-hydroxymethylphenylboronic acid (CAS 2121513-81-1) is a specialized organoboron compound that bridges the gap between robust carbon-carbon bond formation and downstream structural diversification. Unlike simpler boronic acids, this molecule possesses a unique substitution pattern that introduces specific steric and electronic dynamics during palladium-catalyzed cross-coupling.
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and mechanistic behavior. Furthermore, it establishes a self-validating, field-proven methodology for utilizing this compound in microwave-assisted Suzuki-Miyaura couplings, ensuring high-fidelity synthesis for pharmaceutical and material science applications.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 2,5-Dimethyl-4-hydroxymethylphenylboronic acid, one must understand the causality behind its reactivity, which is entirely dictated by its structural topology:
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The C1 Boronic Acid: The primary site of reactivity, acting as the transmetalating agent in cross-coupling reactions.
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The C2 and C5 Methyl Groups: The methyl group at the ortho-position (C2) relative to the boronic acid introduces moderate steric hindrance. In biaryl synthesis, this ortho-substitution is highly desirable as it restricts the free rotation of the newly formed C-C bond, inducing a specific twist angle. This is a critical feature for designing atropisomeric scaffolds or accessing specific binding pockets in target proteins.
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The C4 Hydroxymethyl Group: Positioned para to the boronic acid, this primary alcohol serves as a versatile, distal synthetic handle.
Structural Divergence from Benzoxaboroles: It is crucial to distinguish this compound from ortho-hydroxymethylphenylboronic acids. When the hydroxymethyl group is adjacent (ortho) to the boronic acid, the molecule spontaneously dehydrates to form a cyclic hemiester known as a benzoxaborole—a highly stable pharmacophore used in FDA-approved drugs like tavaborole [5]. Because the hydroxymethyl group in CAS 2121513-81-1 is at the C4 position, intramolecular cyclization is geometrically impossible. This preserves the free boronic acid for Suzuki coupling while keeping the hydroxyl group available for post-coupling derivatization.
Quantitative Data: Physicochemical Profile
| Property | Specification / Value |
| Chemical Name | 2,5-Dimethyl-4-hydroxymethylphenylboronic acid |
| CAS Number | 2121513-81-1 |
| Molecular Formula | C9H13BO3 |
| Molecular Weight | 180.01 g/mol |
| Purity Standard | Typically >95% (LC-MS/NMR) |
| Electronic Nature | Electron-rich (accelerates transmetalation) |
| Steric Profile | Moderately hindered (ortho-methyl effect) |
Mechanistic Role in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the premier method for biaryl synthesis. When utilizing 2,5-Dimethyl-4-hydroxymethylphenylboronic acid, the reaction dynamics are influenced by both the electron-donating nature of the methyl groups and the steric bulk at the C2 position.
Mechanistic Causality:
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Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond. This step is independent of the boronic acid.
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Boronate Activation: The base (e.g., K2CO3 or NaOH) coordinates with the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. The electron-donating methyl groups at C2 and C5 increase the electron density on the boron, making it a superior nucleophile.
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Transmetalation: This is the rate-limiting step for sterically hindered substrates. The ortho-methyl group at C2 creates a steric barrier. To overcome this, highly active, sterically demanding ligands (such as XPhos or SPhos) or high-energy conditions (microwave irradiation) are required to facilitate the transfer of the aryl group to the Pd(II) center [2].
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Reductive Elimination: The sterically encumbered Pd(II) intermediate rapidly undergoes reductive elimination to relieve steric strain, yielding the functionalized biaryl product and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle utilizing 2,5-Dimethyl-4-hydroxymethylphenylboronic acid.
Step-by-Step Experimental Methodology: Microwave-Assisted Coupling
To counteract the steric hindrance of the C2 methyl group and prevent competing protodeboronation (a common degradation pathway for electron-rich boronic acids), microwave-assisted synthesis is the optimal approach [2]. The rapid, uniform heating profile of microwave reactors ensures that transmetalation occurs faster than degradation.
The Self-Validating Protocol
Reagents:
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2,5-Dimethyl-4-hydroxymethylphenylboronic acid (1.2 equiv)
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Aryl Bromide/Iodide (1.0 equiv)
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Catalyst: Pd(dppf)Cl2 or Pd(OAc)2/SPhos (0.05 equiv)
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Base: K2CO3 or Cs2CO3 (2.5 equiv)
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Solvent: 1,4-Dioxane / H2O (4:1 ratio)
Step 1: Reaction Assembly & Degassing (Causality: Oxidation Prevention) Combine the aryl halide, boronic acid, catalyst, and base in a microwave-safe vial. Add the solvent mixture. Crucial Step: Sparge the mixture with Argon or N2 for 10 minutes. Why? Oxygen facilitates the homocoupling of boronic acids (yielding symmetric biaryls) and irreversibly oxidizes the Pd(0) active species.
Step 2: Microwave Irradiation (Causality: Kinetic Control) Seal the vial and subject it to microwave irradiation at 90–100 °C for 15–30 minutes. Why? Conventional heating requires 12–24 hours, during which the electron-rich boronic acid may undergo protodeboronation (loss of the boron group). Microwave heating achieves kinetic control, driving the cross-coupling to completion before degradation occurs [6].
Step 3: Validation Checkpoint (Self-Validating System) Before proceeding to workup, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Criteria: The reaction is deemed successful only if the Total Ion Chromatogram (TIC) shows the disappearance of the aryl halide isotopic pattern and the emergence of a new peak corresponding to the [M+H]+ or [M-H2O+H]+ (due to the hydroxymethyl group) of the desired biaryl. If unreacted aryl halide remains, spike with an additional 0.02 equiv of catalyst and irradiate for 10 more minutes.
Step 4: Workup and Isolation Dilute the mixture with EtOAc and wash with brine. The biphasic system ensures the removal of inorganic salts and residual boronic acid into the aqueous layer. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Caption: Step-by-step experimental workflow for microwave-assisted cross-coupling and functionalization.
Quantitative Data: Comparative Reaction Metrics
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 12 - 18 Hours | 15 - 30 Minutes |
| Protodeboronation | Moderate to High (~15-20%) | Minimal (<5%) |
| Average Yield | 55 - 65% | 85 - 95% |
| Homocoupling Byproduct | Present (if degassing is poor) | Trace |
Downstream Applications in Drug Development
Once the biaryl core is synthesized, the C4 hydroxymethyl group becomes a powerful vector for drug development and material functionalization. Organoboron compounds and their derivatives are increasingly utilized in the synthesis of bioactive complex molecules, offering compatibility with a broad range of functional groups [6].
Strategic Derivatizations:
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Oxidation: The primary alcohol can be oxidized to an aldehyde (via Swern or Dess-Martin periodinane) or a carboxylic acid (via Pinnick oxidation), creating handles for reductive amination or amide bond formation.
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Halogenation/Activation: Conversion to a benzyl bromide (using PBr3) or a mesylate allows for subsequent SN2 displacement by various nucleophiles (amines, thiols, or alkoxides), enabling the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.
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Solvent-Exposed Vectors: In kinase inhibitor design, hydroxymethyl groups are frequently used to reach out of the ATP-binding pocket into the solvent-exposed region, improving the aqueous solubility and pharmacokinetic profile of the drug without disrupting target affinity.
References
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Boronic acid with high oxidative stability and utility in biological contexts Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
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Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium ACS Omega URL:[Link]
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An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities PubMed Central (PMC) URL:[Link]
